

High-efficiency yeast transformation protocol using lithium acetate.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lithium acetate dihydrate

Cat. No.: B1632311 Get Quote

High-Efficiency Yeast Transformation Protocol Using Lithium Acetate

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of foreign DNA into Saccharomyces cerevisiae is a cornerstone of modern molecular biology, enabling a wide range of applications from fundamental gene function analysis to the development of novel therapeutics and industrial fermentation processes. The lithium acetate (LiAc)-based method, particularly the high-efficiency protocol developed by Gietz and Schiestl, has become a standard procedure in many laboratories. This method offers a balance of simplicity, cost-effectiveness, and high transformation yields.

This document provides a detailed protocol for high-efficiency yeast transformation using lithium acetate, single-stranded carrier DNA (ssDNA), and polyethylene glycol (PEG). It also includes data on an optimized protocol incorporating sorbitol, which can significantly enhance transformation efficiency, particularly for applications requiring very large numbers of transformants, such as library screening.

Data Presentation

Methodological & Application

Check Availability & Pricing

The efficiency of yeast transformation can be influenced by several factors, including the yeast strain, the plasmid used, and variations in the protocol. The following tables summarize quantitative data on transformation efficiencies achieved with the standard high-efficiency LiAc/ssDNA/PEG protocol and an optimized version including sorbitol.

Protocol Component	Condition	Yeast Strain	Plasmid	Transformat ion Efficiency (transforma nts/µg DNA)	Reference
Carrier DNA	No Carrier DNA	Not Specified	2μm plasmid	~100	[1]
Native Salmon Sperm DNA	LP2752-4B	YEPlac195 (2μm)	20-fold increase over no carrier	[1]	
Denatured Salmon Sperm DNA	LP2752-4B	YEPlac195 (2μm)	~1 x 10^5	[1]	
Standard Protocol	High- Efficiency LiAc/ssDNA/ PEG	DBY746	YEp13	9,000	[2]
High- Efficiency LiAc/ssDNA/ PEG	Not Specified	Not Specified	Up to 10^6	[3]	
Sorbitol Optimization	Standard Protocol	BY4742ΔTR P1	Not Specified	Lower Efficiency	[3]
Standard Protocol + 0.5 M Sorbitol recovery	BY4742ΔTR P1	Not Specified	~2-fold increase over standard	[4]	
Standard Protocol + Sorbitol in transformatio n mix + 0.5 M	BY4742ΔTR P1	Not Specified	~8-fold increase over standard	[4]	-

Sorbitol recovery				
Standard				
Protocol +				
Sorbitol in			Up to 10-fold	
transformatio	W303-1b	Not Specified	increase over	[4]
n mix + 0.5 M			standard	
Sorbitol				
recovery				

Experimental Protocols

This section provides a detailed methodology for the high-efficiency yeast transformation protocol.

Materials and Reagents

- Yeast Strain: A fresh, actively growing culture of Saccharomyces cerevisiae.
- YPD Medium: 1% Yeast Extract, 2% Peptone, 2% Dextrose.
- Transforming DNA: Plasmid DNA (0.1 1 μg).
- Single-Stranded Carrier DNA (ssDNA): Salmon or herring sperm DNA (10 mg/mL). To prepare, dissolve in sterile water, sonicate to shear, boil for 5 minutes, and immediately chill on ice.
- 1 M Lithium Acetate (LiAc): Sterile-filtered.
- 50% (w/v) Polyethylene Glycol (PEG) 3350: Sterile-filtered.
- Sterile Water
- Selective Media Plates: Appropriate for the selection marker on the transforming plasmid.
- (Optional for Optimized Protocol) 1 M Sorbitol: Sterile-filtered.

Protocol

- · Preparation of Yeast Culture:
 - Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
 - The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.
 - Incubate at 30°C with shaking (200-250 rpm) until the culture reaches an OD₆₀₀ of 0.8-1.0 (log-phase growth).
- Preparation of Competent Cells:
 - Harvest the yeast cells by centrifugation at 3,000 x g for 5 minutes.
 - Discard the supernatant and wash the cell pellet with 25 mL of sterile water. Centrifuge again as in the previous step.
 - Resuspend the cell pellet in 1 mL of 100 mM LiAc. Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
 - Centrifuge at 13,000 x g for 30 seconds and carefully remove all the supernatant.
 - \circ Resuspend the cell pellet in 400 μL of 100 mM LiAc. The cells are now competent and ready for transformation.
- Transformation:
 - In a sterile microcentrifuge tube, combine the following in order:
 - 50 μL of competent yeast cells
 - 240 µL of 50% PEG
 - 36 μL of 1 M LiAc
 - 10 μL of single-stranded carrier DNA (10 mg/mL)

- 1-5 μL of plasmid DNA (containing 0.1-1 μg of DNA)
- Vortex the mixture thoroughly for 1 minute.
- · Heat Shock:
 - Incubate the transformation mixture at 42°C for 40 minutes in a water bath.
- · Cell Recovery and Plating:
 - Centrifuge the cells at 13,000 x g for 30 seconds.
 - Carefully remove the supernatant.
 - Resuspend the cell pellet in 1 mL of sterile water (or 1 M Sorbitol for the optimized protocol).
 - Plate 100-200 μL of the cell suspension onto appropriate selective media plates.
 - Incubate the plates at 30°C for 2-4 days until transformants appear.

Optimized Protocol with Sorbitol

For a potential tenfold increase in transformation efficiency, follow the standard protocol with the following modifications[3][4]:

- After the heat shock and centrifugation step, resuspend the cell pellet in 1 mL of sterile 1 M
 Sorbitol instead of water.
- Plate the cell suspension as described in the standard protocol.

Visualizations Experimental Workflow

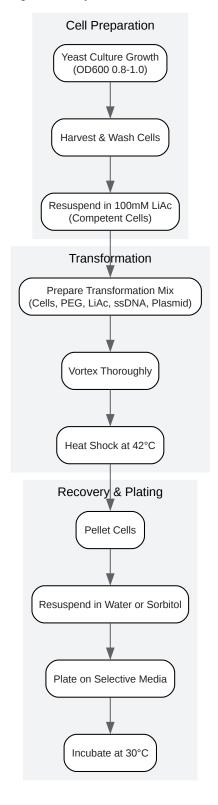


Figure 1. High-Efficiency Yeast Transformation Workflow

Click to download full resolution via product page

Caption: Figure 1. High-Efficiency Yeast Transformation Workflow

Proposed Mechanism of Transformation

The precise molecular mechanism of DNA uptake in the lithium acetate-based method is not fully elucidated, but it is understood to involve a series of events that increase the permeability of the yeast cell wall and plasma membrane.

Polyethylene Glycol (PEG) Carrier ssDNA Plasmid DNA Lithium Acetate (Li+) Promotes membrane fusion Coats cell surface. Binds to cell surface Increases permeability and DNA precipitation neutralizes charge Yeast Cell Cell Wall DNA enters cytoplasm DNA passes through Cytoplasm Endocytosis-like process DNA transported to nucleus **Nucleus**

Figure 2. Proposed Mechanism of DNA Uptake

Click to download full resolution via product page

Caption: Figure 2. Proposed Mechanism of DNA Uptake

Lithium cations are believed to neutralize the negative charges on the yeast cell wall, creating pores and allowing DNA to pass through[5]. Polyethylene glycol acts as a crowding agent, precipitating the DNA onto the cell surface and potentially promoting fusion of the plasma

membrane, facilitating an endocytosis-like uptake of the DNA[6][7]. Single-stranded carrier DNA is thought to coat the yeast cell surface, further neutralizing negative charges and protecting the transforming plasmid DNA from degradation[7]. The subsequent heat shock likely enhances membrane fluidity and further promotes DNA uptake[6].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. med.upenn.edu [med.upenn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Yeast Transformation: Achieving up to a Tenfold Increase Through a Single Adjustment in the Lithium Acetate—Polyethylene Glycol Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. tandfonline.com [tandfonline.com]
- 7. molecularcloud.org [molecularcloud.org]
- To cite this document: BenchChem. [High-efficiency yeast transformation protocol using lithium acetate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1632311#high-efficiency-yeast-transformation-protocol-using-lithium-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com